6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid
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Overview
Description
6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of fluorine into the quinoline structure often enhances the compound’s biological activity and metabolic stability.
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is the ATPase domain of human topoisomerase II alpha (hTopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a key target for anticancer drugs .
Mode of Action
The compound interacts with the ATPase domain of hTopoIIα, inhibiting its function . This interaction disrupts the enzyme’s ability to untangle DNA during replication, leading to DNA damage and cell death .
Biochemical Pathways
The inhibition of hTopoIIα affects the DNA replication pathway. When the enzyme’s function is disrupted, DNA strands cannot separate properly for replication. This leads to DNA damage, triggering apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s molecular weight of 26824 suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The compound’s action results in significant anticancer activity. It has been found to be more potent than doxorubicin, a commonly used chemotherapy drug, against various carcinoma cell lines . The compound induces apoptosis, leading to cell death .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s synthesis involves reactions in absolute ethanol media , suggesting that its stability and reactivity may be influenced by the solvent environment
Biochemical Analysis
Biochemical Properties
It has been suggested that similar compounds may induce DNA fragmentation in certain cell lines, which is a characteristic commonly associated with the apoptotic process .
Cellular Effects
6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid may have defined fragmentation patterns in MCF-7 and HEK-293 cell lines . This suggests that the compound could have specific effects on these cell types.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties and used in the synthesis of ciprofloxacin.
4-Quinolinecarboxylic acid: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both fluorine and pyridine moieties enhances its potential as a versatile building block in medicinal chemistry.
Properties
IUPAC Name |
6-fluoro-2-pyridin-3-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSLIMNBBWCZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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